![molecular formula C22H52O8Si3 B115550 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol CAS No. 151662-01-0](/img/structure/B115550.png)
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol is a compound that belongs to the family of siloxanes and silicones. This compound is characterized by its 3-hydroxypropyl group termination and ethoxylated propoxylated structure. It is typically a colorless to pale yellow liquid with low surface tension, good wettability, and dispersibility. It is soluble in organic solvents but insoluble in water .
Vorbereitungsmethoden
The synthesis of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves the reaction of hydroxyl-terminated polydimethylsiloxane with ethoxylating and propoxylating agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the desired degree of ethoxylation and propoxylation . Industrial production methods often involve continuous processes to maintain consistency and efficiency in large-scale production .
Analyse Chemischer Reaktionen
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant, dispersing agent, and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological research for its biocompatibility and ability to modify surfaces.
Medicine: It finds applications in medical devices and drug delivery systems due to its stability and non-toxicity.
Industry: The compound is employed in the production of lubricants, anti-foaming agents, and film-forming agents
Wirkmechanismus
The mechanism of action of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves its interaction with various molecular targets. The ethoxylated and propoxylated groups enhance its solubility and dispersibility, allowing it to effectively modify surfaces and interfaces. The compound’s low surface tension and good wettability contribute to its effectiveness as a surfactant and emulsifying agent .
Vergleich Mit ähnlichen Verbindungen
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can be compared with other similar compounds such as:
Polydimethylsiloxane: A widely used silicone compound with similar properties but lacking the ethoxylated and propoxylated groups.
Bis-PEG dimethicone: Another silicone compound with polyethylene glycol groups, offering different solubility and application properties.
Trimethylsiloxy-terminated polydimethylsiloxane: A compound with trimethylsiloxy termination, providing different surface properties
The unique combination of 3-hydroxypropyl group termination and ethoxylated propoxylated structure makes this compound particularly effective in applications requiring low surface tension and good wettability.
Eigenschaften
CAS-Nummer |
151662-01-0 |
---|---|
Molekularformel |
C22H52O8Si3 |
Molekulargewicht |
528.9 g/mol |
IUPAC-Name |
2-[2-[3-[[[3-[2-(1-hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C22H52O8Si3/c1-21(19-23)27-15-13-25-11-9-17-31(3,4)29-33(7,8)30-32(5,6)18-10-12-26-14-16-28-22(2)20-24/h21-24H,9-20H2,1-8H3 |
InChI-Schlüssel |
ARUUUQLULLOGLU-UHFFFAOYSA-N |
SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
Kanonische SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
Key on ui other cas no. |
151662-01-0 |
Synonyme |
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.